![molecular formula C19H23ClN4O B6778221 N-[3-(4-chlorophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide](/img/structure/B6778221.png)
N-[3-(4-chlorophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
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Overview
Description
N-[3-(4-chlorophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a chlorophenyl group, a cyclobutyl ring, a pyrazolyl moiety, and a piperidine carboxamide, which contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Intermediate: The initial step often involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions. For instance, a [2+2] cycloaddition reaction between an alkene and a suitable dienophile can be employed.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the cyclobutyl intermediate reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrazolyl Moiety: The pyrazolyl group can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Coupling with Piperidine Carboxamide: The final step involves coupling the synthesized intermediates with piperidine-1-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-chlorophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand for studying receptor-ligand interactions, particularly in the context of neurotransmitter receptors due to its piperidine and pyrazole moieties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it may act by binding to specific receptors or enzymes, modulating their activity. For example, the piperidine moiety could interact with neurotransmitter receptors, while the pyrazole ring might inhibit certain enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-fluorophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide: Similar structure with a fluorine atom instead of chlorine.
N-[3-(4-methylphenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide: Contains a methyl group instead of chlorine.
N-[3-(4-bromophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide: Bromine atom replaces chlorine.
Uniqueness
The uniqueness of N-[3-(4-chlorophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its binding affinity to certain biological targets compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)cyclobutyl]-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-3-1-13(2-4-16)15-11-17(12-15)22-19(25)24-9-6-14(7-10-24)18-5-8-21-23-18/h1-5,8,14-15,17H,6-7,9-12H2,(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSELLBSVWMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NN2)C(=O)NC3CC(C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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